MAGE-2 is part of a larger family of MAGE proteins, which are typically expressed in various tumors but not in normal tissues, with the exception of certain germline tissues. The specific peptide sequence (157-166) is recognized by T cells, which can initiate an immune response against cancer cells expressing this antigen.
MAGE-2 falls under the classification of tumor-associated antigens and is categorized within the broader context of cancer immunotherapy targets. It is associated with the MAGE gene family, which includes several other members that share similar structural and functional characteristics.
The synthesis of MAGE-2 (157-166) can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves sequentially adding amino acids to a growing peptide chain attached to a solid support.
The molecular structure of MAGE-2 (157-166) consists of a linear chain of amino acids with specific side chains that contribute to its biochemical properties and interactions with immune cells. The sequence YLQLVFGIEV corresponds to specific binding motifs recognized by T cell receptors.
The molecular weight of MAGE-2 (157-166) is approximately 1,200 Daltons. The peptide's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
MAGE-2 (157-166) does not undergo typical chemical reactions like small molecules but participates in biological interactions, primarily through binding to major histocompatibility complex class I molecules on antigen-presenting cells.
MAGE-2 (157-166) functions by eliciting an immune response against cancer cells that express this antigen. Upon presentation by major histocompatibility complex class I molecules, cytotoxic T lymphocytes recognize and attack the tumor cells.
Studies have shown that T cells specific to MAGE-2 can effectively kill tumor cells in vitro and may contribute to anti-tumor immunity in vivo when used in therapeutic vaccines.
MAGE-2 (157-166) appears as a white powder when lyophilized and is soluble in aqueous buffers at physiological pH. Its solubility and stability are critical for its application in immunological assays and therapies.
MAGE-2 (157-166) has several applications in cancer research and therapy:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: